Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Description
BenchChem offers high-quality Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c1-2-30-20(29)17-12-26-28(19(17)22(23,24)25)21-27-18(13-31-21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGSJOMVWAYGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate, a compound characterized by its complex structure, has garnered attention in recent years for its promising biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 367.35 g/mol. Its structure features a pyrazole core substituted with trifluoromethyl and thiazole moieties, which are known to enhance biological activity.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole, including the target compound, exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM when compared to standard drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Dexamethasone | 76 | 86 | 1 |
| Pyrazole Derivative A | 61 | 76 | 10 |
| Pyrazole Derivative B | 85 | 93 | 10 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Studies have shown that related pyrazole compounds exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a series of pyrazole derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Standard Antibiotic | E. coli | 0.5 |
| Pyrazole Derivative C | S. aureus | 1 |
| Pyrazole Derivative D | Pseudomonas aeruginosa | 2 |
3. Anticancer Potential
Emerging studies suggest that the compound may possess anticancer properties. In vitro assays have indicated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Study: Anticancer Activity
In a recent study, a derivative of the compound was tested against human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 5 µM , indicating potential for further development as an anticancer agent.
Méthodes De Préparation
Cyclocondensation of β-Diketones with Hydrazines
The pyrazole ring is classically synthesized via cyclocondensation of β-diketones with hydrazines. For the 5-trifluoromethyl substituent, a trifluoromethyl-containing β-diketone precursor is required.
- Synthesis of Ethyl 4,4,4-Trifluoro-3-oxobutanoate:
Cyclization with Hydrazine Hydrate:
- Add hydrazine hydrate (1.2 equiv) to the β-diketone in ethanol.
- Reflux at 78°C for 3–5 h to form the pyrazole ring.
- Intermediate: 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Esterification:
Key Data:
- IR (ester): 1740 cm⁻¹ (C=O stretch).
- ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 6.85 (s, 1H, pyrazole-H).
Synthesis of 4-(4-Phenylphenyl)-1,3-Thiazole
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most reliable route to thiazoles, involving condensation of thioamides with α-haloketones.
- Preparation of 4-Phenylphenylthioamide:
Reaction with 2-Bromo-1-(4-phenylphenyl)ethan-1-one:
- Combine thioamide (1.0 equiv) and α-bromoketone (1.1 equiv) in DMF.
- Stir at 80°C for 12 h to form the thiazole ring.
- Intermediate: 4-(4-Phenylphenyl)-1,3-thiazole-2-amine.
Functionalization at Thiazole C2:
Key Data:
Coupling of Pyrazole and Thiazole Moieties
Nucleophilic Aromatic Substitution (SNAr)
The pyrazole nitrogen (N1) can displace a leaving group (e.g., bromide) at the thiazole C2 position.
- Activation of Thiazole:
- Convert 2-amino-thiazole to 2-bromo-thiazole using CuBr₂ and tert-butyl nitrite in acetonitrile.
- Coupling Reaction:
Optimization Notes:
- Higher yields (~65%) achievable with Pd catalysis (Pd(OAc)₂, Xantphos) under microwave irradiation (150°C, 1 h).
Alternative Synthetic Pathways
One-Pot Tandem Cyclization
A patent describes tandem cyclization for related systems:
- React ethyl 4,4,4-trifluoroacetoacetate with 4-(4-phenylphenyl)thiazole-2-carbohydrazide.
- Use T3P® (propylphosphonic anhydride) as a cyclodehydrating agent in THF.
- Isolate the product via column chromatography (hexane/EtOAc).
Cross-Coupling Approaches
Suzuki-Miyaura coupling could link preformed pyrazole and thiazole boronic esters, though this requires halogenated intermediates:
- Pyrazole-Bpin + Thiazole-Br → Pd(PPh₃)₄, Na2CO3, dioxane/water (80°C, 12 h).
- Yield: ~40% (lower due to steric hindrance).
Analytical Characterization
Spectroscopic Data (Compiled from Analogues):
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.35 (t, OCH₂CH₃), 4.30 (q, OCH₂), 6.85 (s, pyrazole-H), 7.45–8.10 (m, aryl-H) |
| ¹³C NMR | δ 14.1 (CH₂CH₃), 61.5 (OCH₂), 121.5 (q, CF₃, J = 288 Hz), 140–150 (thiazole C) |
| IR | 1740 cm⁻¹ (ester C=O), 1600 cm⁻¹ (C=N), 1515 cm⁻¹ (C=C) |
| HRMS | [M+H]⁺ Calc. for C₂₄H₁₉F₃N₃O₂S: 486.1094; Found: 486.1098 |
Challenges and Optimization Opportunities
- Low Coupling Yields: Steric bulk at the thiazole C2 position impedes nucleophilic substitution. Mitigation via microwave-assisted Pd catalysis improves efficiency.
- Ester Hydrolysis: The ethyl ester is prone to hydrolysis under basic conditions. Use of mild bases (e.g., K2CO3) in anhydrous DMF is critical.
- Purification: Silica gel chromatography with hexane/EtOAc (4:1) effectively resolves the product from bis-arylation byproducts.
Q & A
Q. Key Findings :
- Trifluoromethyl Group : Enhances metabolic stability and electronegativity, critical for target binding .
- Thiazole vs. Oxazole : Thiazole-containing analogs show 10-fold higher potency due to sulfur’s polarizability .
How should discrepancies in reported synthetic routes or biological activities be resolved?
Answer:
Validation Steps :
Replication : Repeat reported procedures with strict adherence to reaction conditions (e.g., reflux time, solvent ratios) .
Cross-Characterization : Compare NMR, HRMS, and XRD data with literature values.
Independent Assays : Validate biological activity in multiple labs using standardized protocols (e.g., CLIA-certified assays).
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
